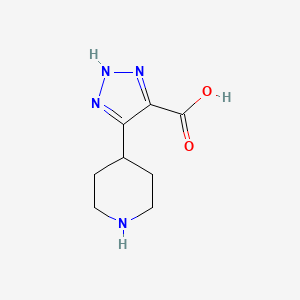
5-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that features both a piperidine ring and a triazole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions. The piperidine ring can be introduced through various methods, including hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize scalable reactions and cost-effective catalysts to facilitate large-scale production.
化学反応の分析
Types of Reactions
5-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazole or piperidine rings.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
5-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe or ligand.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .
類似化合物との比較
Similar Compounds
Piperidine derivatives: Compounds like piperidine-4-carboxylic acid and piperidine-4-amine share structural similarities.
Triazole derivatives: Compounds such as 1,2,3-triazole-4-carboxylic acid and 1,2,3-triazole-4-amine are structurally related.
Uniqueness
5-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to its combination of both piperidine and triazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a versatile compound in research and development .
特性
分子式 |
C8H12N4O2 |
|---|---|
分子量 |
196.21 g/mol |
IUPAC名 |
5-piperidin-4-yl-2H-triazole-4-carboxylic acid |
InChI |
InChI=1S/C8H12N4O2/c13-8(14)7-6(10-12-11-7)5-1-3-9-4-2-5/h5,9H,1-4H2,(H,13,14)(H,10,11,12) |
InChIキー |
YAIMBVDDXPHFMA-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1C2=NNN=C2C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















